molecular formula C29H26ClFN6O2 B11421500 4-[(2-chlorophenyl)methyl]-1-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

4-[(2-chlorophenyl)methyl]-1-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one

Cat. No.: B11421500
M. Wt: 545.0 g/mol
InChI Key: QIGQMNPGSLXRCS-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of 1,2,4-triazole derivatives.
  • Its chemical structure consists of a quinazolinone core fused with a triazolo ring system.
  • The compound exhibits interesting pharmacological properties due to its unique structure.
  • Preparation Methods

    • The synthesis of this compound involves several steps. While I don’t have specific information on this exact compound, I can provide a general outline:

        Step 1: Start with suitable precursors, such as 2-chlorobenzaldehyde and 2-fluorophenylpiperazine.

        Step 2: Perform a Mannich reaction by reacting the aldehyde with piperazine and an appropriate ketone (e.g., acetone).

        Step 3: Cyclization of the Mannich base to form the triazoloquinazolinone ring system.

    • Industrial production methods may vary, but optimization of reaction conditions and purification steps is essential.
  • Chemical Reactions Analysis

    • The compound may undergo various reactions:

        Oxidation: Oxidation of the piperazine moiety or the triazolo ring.

        Reduction: Reduction of the ketone group.

        Substitution: Substitution reactions at the chlorophenyl or fluorophenyl positions.

    • Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).
  • Scientific Research Applications

      Medicinal Chemistry: Investigate its potential as an antitumor, antibacterial, or antiviral agent.

      Neuroscience: Explore its effects on neurological disorders (e.g., Parkinson’s, Alzheimer’s).

      Drug Development: Assess its pharmacokinetics and toxicity.

      Chemical Biology: Study its interactions with biological targets.

  • Mechanism of Action

    • The compound likely interacts with specific receptors or enzymes.
    • Further research is needed to elucidate its precise mechanism.
  • Comparison with Similar Compounds

    • Similar compounds include other 1,2,4-triazole derivatives with piperazine moieties.
    • Highlight its unique features compared to related structures.

    Remember that this information is based on general knowledge, and specific studies on this exact compound may provide additional insights

    Properties

    Molecular Formula

    C29H26ClFN6O2

    Molecular Weight

    545.0 g/mol

    IUPAC Name

    4-[(2-chlorophenyl)methyl]-1-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-[1,2,4]triazolo[4,3-a]quinazolin-5-one

    InChI

    InChI=1S/C29H26ClFN6O2/c30-22-9-3-1-7-20(22)19-36-28(39)21-8-2-5-11-24(21)37-26(32-33-29(36)37)13-14-27(38)35-17-15-34(16-18-35)25-12-6-4-10-23(25)31/h1-12H,13-19H2

    InChI Key

    QIGQMNPGSLXRCS-UHFFFAOYSA-N

    Canonical SMILES

    C1CN(CCN1C2=CC=CC=C2F)C(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6Cl

    Origin of Product

    United States

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